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Compound of Interest

Compound Name: Salinazid

Cat. No.: B610668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-yield synthesis of Salinazid and

its derivatives, compounds of significant interest for their therapeutic potential, including

antitubercular and anticancer activities. The methodologies presented herein focus on efficient

synthesis strategies, including microwave-assisted reactions, to maximize yields and reduce

reaction times.

Introduction
Salinazid, the isonicotinoyl hydrazone of salicylaldehyde, is a well-established antitubercular

agent. Its mechanism of action is primarily attributed to the inhibition of mycolic acid synthesis

in Mycobacterium tuberculosis, a critical component of the bacterial cell wall.[1] Beyond its use

in tuberculosis treatment, derivatives of Salinazid, particularly other hydrazones, have

demonstrated promising anticancer properties. These derivatives can induce cytotoxicity in

various cancer cell lines, with some acting as potent disruptors of microtubule dynamics,

leading to cell cycle arrest and apoptosis. This document outlines optimized synthesis protocols

for Salinazid and selected anticancer derivatives, presents quantitative data for yield and

biological activity, and visualizes the key chemical and biological pathways.

Data Presentation
Table 1: Synthesis Yields of Salinazid and Derivatives
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Compound
Synthesis
Method

Reaction Time Yield (%) Reference

Salinazid
Conventional

Reflux
6 - 8 hours ~95 Generic protocol

Salinazid
Microwave-

Assisted
10 - 20 minutes >98

General method

for isoniazid

hydrazones

Dimethoxy

Salicylaldehyde

Benzoylhydrazon

e

Conventional

Reflux
Not specified High

Salicylaldehyde

Benzoylhydrazon

es with

Anticancer

Activity and

Selectivity

Phenylacetic

Acid Hydrazones

Microwave-

Assisted
7 minutes 76 - 95

Microwave-

Assisted

Synthesis,

Lipophilicity and

In Vitro

Antimicrobial

Activity of

Hydrazide-

Hydrazones of

Phenylacetic

Acid

Table 2: In Vitro Anticancer Activity of Salinazid
Derivatives
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Derivative
Compound

Cancer Cell Line IC50 (µM) Reference

3-methoxy-

salicylaldehyde

isonicotinoylhydrazon

e

Various human tumor

cell lines
Potent activity

Synthesis,

characterization and

cytotoxic activity of

new salicylaldehyde

benzoylhydrazone

derivatives as

potential anti-

proliferative agents

Dimethoxy

salicylaldehyde

benzoylhydrazone

analogs

Leukemic cell lines

(BV-173, K-562, SKW-

3, AR-230, HL-60)

Low micro- to

nanomolar

Salicylaldehyde

Benzoylhydrazones

with Anticancer

Activity and Selectivity

Dimethoxy

salicylaldehyde

benzoylhydrazone

analogs

Breast

adenocarcinoma

(MCF-7)

Low micro- to

nanomolar

Salicylaldehyde

Benzoylhydrazones

with Anticancer

Activity and Selectivity

Experimental Protocols
Protocol 1: High-Yield Microwave-Assisted Synthesis of
Salinazid
This protocol describes a rapid and efficient method for the synthesis of Salinazid via a

microwave-assisted condensation reaction.

Materials:

Isoniazid (Isonicotinic acid hydrazide)

Salicylaldehyde (2-hydroxybenzaldehyde)

Ethanol

Glacial Acetic Acid (catalytic amount)
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Microwave synthesizer

Procedure:

In a microwave-safe reaction vessel, dissolve isoniazid (1 mmol) in a minimal amount of

ethanol.

Add salicylaldehyde (1 mmol) to the solution.

Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

Seal the vessel and place it in the microwave synthesizer.

Irradiate the mixture at 85°C with a power of 100-150 W for 10-20 minutes.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, allow the reaction vessel to cool to room temperature.

The crystalline product will precipitate out of the solution.

Collect the solid product by filtration and wash with cold ethanol.

Dry the purified Salinazid in a vacuum oven.

Expected Yield: >98%

Protocol 2: Synthesis of Salicylaldehyde
Benzoylhydrazone Derivatives with Anticancer Activity
This protocol outlines the synthesis of salicylaldehyde benzoylhydrazone derivatives, which

have shown significant cytotoxic effects against various cancer cell lines.

Materials:

Substituted Salicylaldehyde (e.g., 3-methoxysalicylaldehyde)

Substituted Benzhydrazide (e.g., 4-methoxybenzhydrazide)
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Ethanol

Glacial Acetic Acid (catalytic amount)

Procedure:

Dissolve the substituted salicylaldehyde (1 mmol) in ethanol in a round-bottom flask.

Add the substituted benzhydrazide (1 mmol) to the solution.

Add a few drops of glacial acetic acid as a catalyst.

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

The resulting precipitate is collected by filtration.

Recrystallize the solid from ethanol to obtain the pure hydrazone derivative.

Dry the product under vacuum.

Visualizations
Diagram 1: Synthesis of Salinazid
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Caption: General synthesis pathway for Salinazid.

Diagram 2: Antitubercular Mechanism of Salinazid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [High-Yield Synthesis of Salinazid and Its Derivatives:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610668#high-yield-synthesis-of-salinazid-and-its-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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